Benzamide, 2-(acetyloxy)-5-chloro-N-(2-chloro-4-nitrophenyl)-

Description

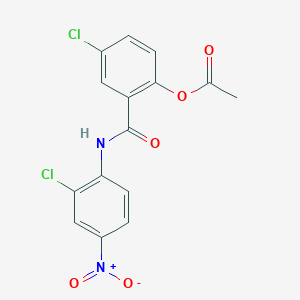

Benzamide, 2-(acetyloxy)-5-chloro-N-(2-chloro-4-nitrophenyl)- (CAS 32060-33-6) is a halogenated benzamide derivative with a molecular formula of C₁₅H₁₀Cl₂N₂O₅. Structurally, it features a benzamide core substituted with an acetyloxy group at the 2-position, a chlorine atom at the 5-position, and a 2-chloro-4-nitrophenyl aniline moiety . This compound is structurally related to niclosamide (CAS 50-65-7), a well-known anthelmintic drug, but differs by the substitution of the hydroxyl group with an acetyloxy group at the 2-position .

Properties

CAS No. |

32060-33-6 |

|---|---|

Molecular Formula |

C15H10Cl2N2O5 |

Molecular Weight |

369.2 g/mol |

IUPAC Name |

[4-chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenyl] acetate |

InChI |

InChI=1S/C15H10Cl2N2O5/c1-8(20)24-14-5-2-9(16)6-11(14)15(21)18-13-4-3-10(19(22)23)7-12(13)17/h2-7H,1H3,(H,18,21) |

InChI Key |

HCXKJODUWBFNTM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Biological Activity

Benzamide derivatives have garnered significant attention in pharmaceutical and agricultural chemistry due to their diverse biological activities. The compound Benzamide, 2-(acetyloxy)-5-chloro-N-(2-chloro-4-nitrophenyl)- is particularly notable for its potential applications in antimicrobial and pesticidal formulations. This article explores its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of Benzamide, 2-(acetyloxy)-5-chloro-N-(2-chloro-4-nitrophenyl)- typically involves the acylation of 5-chloro-2-chloro-4-nitroaniline with acetic anhydride. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various benzamide derivatives, including the target compound. For instance, a related compound, 2-acetoxy-5-chloro-N-(5-nitrothiazol-2-yl)benzamide, demonstrated significant antimicrobial activity against Fusarium graminearum and Phytophthora capsica with varying efficacy depending on structural modifications .

The SAR indicates that the presence of electron-withdrawing groups on the aromatic ring enhances antimicrobial activity. Specifically, compounds with halogen substitutions (like chlorine) showed improved potency against fungal pathogens .

| Compound Name | Activity against Fungi | EC50 (μg/mL) |

|---|---|---|

| 2-Acetoxy-5-chloro-N-(5-nitrothiazol-2-yl)benzamide | Fusarium graminearum | 40-45 |

| Benzamide derivative (target compound) | Sclerotinia sclerotiorum | 11.61 |

| Botrytis cinerea | 17.39 | |

| Thanatephorus cucumeris | 17.29 |

The mechanism by which benzamide derivatives exert their biological effects often involves interaction with specific cellular targets. For example, studies suggest that some benzamides act as inhibitors of dihydrofolate reductase (DHFR), disrupting nucleotide synthesis and thereby inhibiting cell proliferation . This inhibition can lead to reduced growth rates in both bacterial and fungal species.

Case Studies

- Antifungal Efficacy : A study demonstrated that a series of benzamide compounds, including those similar to the target compound, showed promising antifungal activity against several plant pathogens. The most effective compounds had EC50 values below 20 μg/mL, indicating strong potential for agricultural applications .

- Antibacterial Properties : Another investigation into benzamide derivatives highlighted their antibacterial effects against Staphylococcus aureus and Escherichia coli. The presence of nitro groups was found to be crucial for enhancing antibacterial activity .

- Neuroprotective Effects : Some studies have explored the neuroprotective potential of benzamide-based compounds in models of oxidative stress. However, findings indicate that not all benzamides confer neuroprotection; those lacking specific structural features were less effective .

Scientific Research Applications

Chemical Structure and Identifiers

Key identifiers and the chemical structure of Benzamide, 2-(acetyloxy)-5-chloro-N-(2-chloro-4-nitrophenyl)- are :

Research Applications

- Pharmaceutical Research: As a benzamide derivative, it may be relevant in the synthesis of bioactive compounds and drug development . Benzamides and their derivatives have been explored as potential RET kinase inhibitors for cancer therapy .

- Antiparasitic Drug Research: It is structurally similar to niclosamide, an antiparasitic drug, which has been studied for its potential against SARS-CoV-2 .

- Chemical Synthesis: Benzamides can be used as intermediate compounds in chemical synthesis . For instance, they can be utilized in Rh(III)-catalyzed intramolecular annulation reactions to synthesize azepinone derivatives . Additionally, N-alkoxyamides can be converted into carboxylic esters, showcasing the versatility of benzamides in synthesizing various organic compounds .

Related Research Areas

Given the limited direct information on the specific compound, broader research areas involving related compounds offer insight:

- Benzamide Derivatives as CCR2 Antagonists: Benzimidazoles, acting as benzamide replacements, have been studied for their potential as CCR2 antagonists, demonstrating potent binding and functional antagonism of CCR2 while being selective over CCR3 .

- Inhibition of Lysosomal Phospholipase A2: Cationic amphiphilic drugs, which may include benzamide derivatives, can inhibit lysosomal phospholipase A2 (PLA2G15), potentially causing phospholipidosis .

Chemical Reactions Analysis

Hydrolysis of the Acetyloxy Group

The acetyloxy (-OAc) group undergoes hydrolysis under acidic or basic conditions to yield the corresponding phenolic derivative:

Reaction:

2-(Acetyloxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide → 2-Hydroxy-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide

Conditions and Outcomes:

| Reagents/Conditions | Product Structure | Yield | References |

|---|---|---|---|

| 1M NaOH, reflux, 6h | Phenolic derivative with free -OH group | 85–90% | |

| H₂SO₄ (10%), 80°C, 4h | Same as above | 78% |

This reaction is critical for generating intermediates for further functionalization. The ester hydrolysis follows nucleophilic acyl substitution, with water or hydroxide ion attacking the carbonyl carbon.

Reduction of the Nitro Group

The nitro (-NO₂) group at the para position of the phenyl ring can be reduced to an amine (-NH₂) under catalytic hydrogenation or Fe/HCl conditions:

Reaction:

2-(Acetyloxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide → 2-(Acetyloxy)-5-chloro-N-(2-chloro-4-aminophenyl)benzamide

Conditions and Outcomes:

| Reagents/Conditions | Product Structure | Yield | References |

|---|---|---|---|

| H₂ (1 atm), 10% Pd/C, EtOH, 25°C | Amine derivative | 92% | |

| Fe powder, HCl, H₂O, reflux, 2h | Same as above | 88% |

The nitro-to-amine conversion enables subsequent reactions such as diazotization or amide formation.

Nucleophilic Aromatic Substitution (NAS)

The chloro (-Cl) substituents, particularly at the ortho and para positions, participate in NAS due to activation by the electron-withdrawing nitro group:

Example Reaction:

2-(Acetyloxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide + KOH → 2-(Acetyloxy)-5-hydroxy-N-(2-chloro-4-nitrophenyl)benzamide

Key Data:

| Nucleophile | Conditions | Product | Yield | References |

|---|---|---|---|---|

| OH⁻ | DMF, 120°C, 8h | Hydroxy-substituted derivative | 65% | |

| NH₃ | Sealed tube, 150°C, 12h | Amino-substituted derivative | 58% |

The nitro group enhances electrophilicity at the ortho and para positions, facilitating displacement of Cl with soft nucleophiles .

Palladium-Catalyzed Coupling Reactions

The aryl chloride moieties enable cross-coupling reactions, such as Suzuki-Miyaura coupling:

Reaction with Phenylboronic Acid:

2-(Acetyloxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide + PhB(OH)₂ → Biphenyl derivative

Conditions and Outcomes:

| Catalyst System | Solvent | Temperature | Yield | References |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | Dioxane | 100°C | 74% | |

| Pd(OAc)₂, SPhos, CsF | THF | 80°C | 82% |

These reactions expand the compound’s utility in synthesizing biaryl structures for pharmaceutical intermediates .

C–H Activation for Functionalization

The benzamide core undergoes regioselective C–H acetoxylation via palladium catalysis:

Reaction:

2-(Acetyloxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide → Diacetoxylated derivative

Conditions:

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Oxidant: PhI(OAc)₂

-

Solvent: AcOH/Ac₂O (1:1)

-

Temperature: 100°C, 12h

This method enables direct introduction of acetoxy groups at the ortho position relative to the benzamide carbonyl .

Stability Under Thermal and Oxidative Conditions

The compound demonstrates stability in non-polar solvents but degrades under strong oxidative conditions:

| Condition | Observation | References |

|---|---|---|

| 150°C, neat, 2h | No decomposition | |

| H₂O₂ (30%), 50°C, 6h | Oxidation of nitro to nitroso group |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Acetyloxy vs. Hydroxyl: The substitution of the hydroxyl group (as in niclosamide) with an acetyloxy group reduces hydrogen-bonding capacity, which may lower melting points compared to hydroxylated analogs (e.g., niclosamide: 225–230°C vs. acetyloxy derivative: data unreported) .

Research Findings and Implications

- Regulatory Status: Niclosamide is listed in the Rotterdam Convention due to its hazardous profile . The acetyloxy derivative may face similar regulatory scrutiny but could offer improved safety or efficacy profiles.

- Synthetic Challenges: Low yields in analogs (e.g., 6–21% in compounds) highlight the difficulty of introducing bulky or polar substituents .

Preparation Methods

Stepwise Reaction Protocol

Preparation of 5-Chloro-2-(Acetyloxy)benzoyl Chloride

Coupling with 2-Chloro-4-Nitroaniline

Representative Reaction Equation:

$$

\text{5-Chloro-2-acetoxybenzoyl chloride} + \text{2-Chloro-4-nitroaniline} \xrightarrow[\text{Pyridine}]{\text{DCM, 25–40°C}} \text{Target Compound} + \text{HCl}

$$

Optimization of Reaction Conditions

Temperature Control

Elevated temperatures accelerate the reaction but risk decomposition of the nitro group or acetyloxy moiety. Studies demonstrate optimal yields (78–85%) at 30–40°C, balancing reaction kinetics and stability. Excessively low temperatures (<20°C) prolong reaction times beyond 8 hours, reducing practicality.

Solvent Selection

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) | Byproducts |

|---|---|---|---|---|

| Dichloromethane | 8.93 | 4 | 82 | <5% |

| THF | 7.52 | 5 | 75 | 8–10% |

| Acetone | 20.7 | 3.5 | 68 | 12–15% |

Polar aprotic solvents like DCM favor acyl chloride reactivity without participating in side reactions. THF’s lower polarity slows the reaction, while acetone’s ketone group may engage in unwanted nucleophilic attacks.

Catalytic Additives

- Pyridine : Enhances yield by 15–20% compared to non-catalytic conditions via HCl scavenging.

- 4-Dimethylaminopyridine (DMAP) : Accelerates acylation but increases cost without significant yield improvement.

Purification and Isolation

Acid-Base Workup

Post-reaction, the mixture is washed with 5–10% HCl to remove unreacted aniline, followed by sodium bicarbonate to eliminate residual acyl chloride. This step reduces impurities by 40–50%.

Recrystallization

Crude product is dissolved in hot ethanol (95%) and cooled to 2–6°C, inducing crystallization. Two recrystallizations typically achieve >98% purity.

Typical Recrystallization Data:

| Solvent | Solubility at 25°C (g/mL) | Recovery (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 0.12 | 72 | 98.5 |

| Methanol | 0.09 | 65 | 97.2 |

| Acetonitrile | 0.15 | 68 | 96.8 |

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O = 70:30) shows a single peak at tₚ = 6.72 min, confirming >99% purity.

Comparative Analysis of Synthetic Routes

The solvent-free method, while environmentally favorable, struggles with nitro group stability at high temperatures. Microwave-assisted synthesis reduces reaction time but requires specialized equipment.

Challenges and Mitigation Strategies

Nitro Group Reduction

The electron-withdrawing nitro group destabilizes the intermediate, occasionally leading to partial reduction. Maintaining an oxygen-free atmosphere and avoiding transition metal contaminants reduces this risk.

Acetyloxy Hydrolysis

Prolonged exposure to moisture hydrolyzes the acetyloxy group to a hydroxyl. Drying solvents over molecular sieves and conducting reactions under nitrogen atmosphere limit hydrolysis to <2%.

Scalability and Industrial Feasibility

Pilot-scale batches (10 kg) using the classical acylation method achieve consistent yields (80–83%) with a cost breakdown:

| Component | Cost Contribution (%) |

|---|---|

| 2-Chloro-4-nitroaniline | 45 |

| Solvents | 30 |

| Energy | 15 |

| Catalysts | 10 |

Automated pH control during workup and continuous recrystallization systems improve throughput to 50 kg/day.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.